methyl (3-isopropyl-1H-pyrazol-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-propan-2-ylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)8-4-5-11(10-8)6-9(12)13-3/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGSDNHOSUFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-isopropyl-1H-pyrazole is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and treated with methyl chloroacetate in the presence of a base such as cesium carbonate or potassium carbonate. The reaction proceeds at elevated temperatures (80–120°C) for 12–24 hours. Microwave-assisted conditions (130–180°C, 30–60 minutes) significantly reduce reaction times while maintaining yields >75%.
Key considerations :
Workup and Purification
The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1). Nuclear magnetic resonance (NMR) analysis confirms the absence of O-alkylation byproducts.
Copper-Catalyzed Coupling Strategies
Copper-mediated cross-coupling reactions enable modular synthesis, particularly for introducing heteroaromatic or complex ester groups.
Ullmann-Type Coupling
A modified Ullmann reaction couples 3-isopropyl-1H-pyrazole with methyl bromoacetate using a Cu(I) catalyst (e.g., CuI) and a diamine ligand (e.g., N,N′-dimethylethylenediamine). Reactions conducted in toluene at 110°C for 24 hours achieve yields of 65–70%.
Advantages :
Taillefer–Cristau Coupling
This method employs Cu(I)-catalyzed N-arylation under microwave irradiation. For example, 3-isopropyl-1H-pyrazole reacts with methyl 2-bromoacetate in acetonitrile at 150°C for 20 minutes, yielding 82% product.
Mechanistic insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, forming a Cu(III) intermediate that facilitates C–N bond formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| N-Alkylation | 75–85 | 12–24 h | High | Moderate |
| Microwave N-Alkylation | 80–88 | 30–60 min | Moderate | High |
| Ullmann Coupling | 65–70 | 24 h | High | Low |
| Taillefer–Cristau | 82 | 20 min | Moderate | High |
| Suzuki Coupling | 60–65 | 2–4 h | Low | Very Low |
Critical evaluation :
- N-Alkylation remains the most practical method due to its simplicity and cost-effectiveness.
- Microwave-assisted synthesis offers rapid access but requires specialized equipment.
- Copper-catalyzed methods are preferable for functionalized derivatives but involve higher catalyst costs.
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester group undergoes characteristic transformations:
Pyrazole Ring Reactivity
The pyrazole ring participates in electrophilic substitutions and coordination chemistry:
Functionalization of the Isopropyl Group
The isopropyl substituent undergoes selective modifications:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone, 50°C (6 h) | Methyl (3-(2-hydroxypropyl)-1H-pyrazol-1-yl)acetate | 45% | |
| Radical Bromination | NBS, AIBN, CCl₄, reflux (8 h) | Methyl (3-(2-bromopropyl)-1H-pyrazol-1-yl)acetate | 32% |
Cycloaddition and Multicomponent Reactions
The pyrazole ring participates in dipolar cycloadditions:
| Reaction Type | Conditions | Products | Stereochemistry | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxide, CH₂Cl₂, 25°C (12 h) | Isoxazoline-fused pyrazole derivative | Regioselective | , |
Biological Activity Modulation
Structural analogs demonstrate bioactivity through target interactions:
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate enhancement in polar aprotic solvents.
-
Electrophilic Substitution : Isopropyl directs electrophiles to C5 due to inductive electron donation .
-
Metal Coordination : Pyrazole N1 binds Cu(I), forming tetrahedral complexes with PPh₃ or PTA coligands .
Stability Considerations
-
Thermal Stability : Decomposes above 200°C without solvent.
-
Photoreactivity : UV exposure induces partial ring-opening in solution.
Scientific Research Applications
Methyl (3-isopropyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3-isopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Density and Boiling Point
- The cyclopropyl analog has a predicted density of 1.26 g/cm³ and boiling point of 308.2°C , attributed to its compact cyclopropyl ring and methyl group at position 1 .
- The target compound likely has a lower density due to the less dense isopropyl group (branched alkyl vs. strained cyclopropane). Its boiling point may be higher than the cyclopropyl analog due to increased molecular weight and branching, which can enhance van der Waals interactions.
Acidity (pKa)
- The cyclopropyl derivative exhibits a pKa of 2.49 , reflecting moderate acidity influenced by electron-withdrawing effects of the cyclopropyl group and ester placement at position 5 .
- The target compound may have a lower pKa (more acidic) if the isopropyl group’s electron-donating nature is outweighed by the electron-withdrawing acetate at position 1.
Electronic and Steric Effects
- Isopropyl vs. Cyclopropyl : The isopropyl group’s steric bulk may hinder rotational freedom and alter binding affinity in biological systems. In contrast, the cyclopropyl group’s ring strain and sp² hybridization could enhance electronic interactions.
- Ester Position : The target’s ester at position 1 (vs. position 5 in the analog) may affect hydrogen bonding and solubility due to proximity to the pyrazole nitrogen.
Research Implications
- Substituent bulk influences thermal stability and density.
- Electron effects of substituents modulate acidity and reactivity.
- Positional isomerism of functional groups impacts molecular interactions.
Further studies using crystallographic tools (e.g., SHELX software for structural refinement ) and spectroscopic analyses are recommended to validate these hypotheses.
Biological Activity
Methyl (3-isopropyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a pyrazole ring with an isopropyl group and an acetate moiety. The structural characteristics of this compound contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Compounds in the pyrazole family have shown significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various pathogens, demonstrating inhibition zones that suggest effective antimicrobial action .
- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Studies have shown that certain pyrazole derivatives can effectively reduce inflammation markers in vitro .
- Anticancer Potential : There is growing evidence supporting the anticancer activity of pyrazole derivatives. For example, copper complexes of pyrazole derivatives have been shown to induce cancer cell death by disrupting redox homeostasis in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may interact with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing various biological pathways. This interaction is crucial for modulating enzyme activity and cellular responses .
- Cellular Pathway Modulation : Research indicates that certain pyrazole derivatives can inhibit key cellular pathways involved in inflammation and cancer progression, such as the NF-kB pathway, thereby reducing inflammatory responses and tumor growth .
Antimicrobial Evaluation
A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as effective antimicrobial agents .
Anti-inflammatory Activity
In another case study focusing on cyclooxygenase inhibition, this compound derivatives showed significant inhibition of COX-2 activity, suggesting their potential use as anti-inflammatory agents in therapeutic applications .
Anticancer Studies
Research involving copper complexes of pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells by inhibiting protein disulfide isomerase (PDI), leading to oxidative stress and cell death. This study underscores the potential of this compound in cancer therapy .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (3-isopropyl-1H-pyrazol-1-yl)acetate, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with β-keto esters. For example, a two-step approach:
Cyclization : React 3-isopropylhydrazine with a β-keto ester (e.g., methyl acetoacetate) under reflux in ethanol or methanol to form the pyrazole ring .
Esterification : Introduce the acetate group via alkylation of the pyrazole nitrogen using methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .
- Critical Parameters :
- Temperature control during cyclization (60–80°C optimal).
- Solvent polarity affects alkylation efficiency .
- Yield Optimization : Use design of experiments (DoE) to screen variables like molar ratios, solvent, and reaction time .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm pyrazole ring substitution patterns and ester group integration. Key signals:
- Pyrazole C-3 isopropyl group (δ ~2.9 ppm, septet for CH; δ ~1.3 ppm, doublet for CH₃).
- Ester carbonyl (δ ~170 ppm in ¹³C NMR) .
- IR : Stretching vibrations for C=O (1740–1720 cm⁻¹) and pyrazole C-N (1550–1480 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₀H₁₅N₂O₂ (theoretical: 211.1083 g/mol) .
Q. What are the primary research applications of this compound in drug discovery?
- Methodological Answer :
- Intermediate for Bioactive Molecules : Used to synthesize pyrazole-containing inhibitors (e.g., kinase or protease targets) via functionalization at the ester or pyrazole positions .
- SAR Studies : Modify the isopropyl or acetate groups to assess steric/electronic effects on target binding .
- In Silico Screening : Dock derivatives into protein active sites (e.g., COX-2 or p38 MAPK) using software like AutoDock .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of pyrazole ring formation in this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization transition states and identify rate-determining steps .
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict optimal dielectric environments .
- Case Study : A 2024 ICReDD study combined computed activation energies with experimental kinetics to refine hydrazine-ester cyclization pathways .
Q. What experimental strategies resolve contradictions in reported yields or purity for this compound?
- Methodological Answer :
- Root-Cause Analysis :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., uncyclized intermediates or N-alkylation isomers) .
- Replication : Vary reported conditions (e.g., solvent, catalyst) to isolate critical variables .
- Statistical Resolution : Apply ANOVA to determine if discrepancies arise from uncontrolled factors (e.g., trace moisture in solvents) .
Q. How can reactor design and process intensification improve the scalability of synthesizing this compound?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer during exothermic cyclization steps, reducing side reactions .
- Membrane Separation : Integrate solvent-resistant nanofiltration membranes to purify the ester product in situ, minimizing downstream processing .
- Case Study : A 2024 CRDC guideline highlights membrane reactors for pyrazole derivative synthesis, achieving >90% purity in one step .
Q. What computational tools predict the hydrolytic stability of the methyl ester group under physiological conditions?
- Methodological Answer :
- MD Simulations : Simulate ester hydrolysis in aqueous buffers (pH 7.4, 37°C) using AMBER or GROMACS to estimate half-life .
- QM/MM Calculations : Model transition states for esterase-mediated hydrolysis to identify stabilizing substituents .
- Experimental Validation : Compare computational results with HPLC stability assays in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
